molecular formula C3H3O3- B1213749 Pyruvate CAS No. 57-60-3

Pyruvate

Cat. No. B1213749
M. Wt: 87.05 g/mol
InChI Key: LCTONWCANYUPML-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US07888081B2

Procedure details

In a specific embodiment, L-tryptophan is converted to D-tryptophan using a tryptophan racemase. D-tryptophan then reacts with pyruvate via a broad specificity D-aminotransferase to produce indole-3-pyruvate and D-alanine. Indole-3-pyruvate then reacts with an R-specific aldolase and pyruvate to form R-α-keto acid monatin (R-MP). R-MP then reacts with a broad specificity D-aminotransferase and D-alanine to produce R,R monatin and pyruvate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
D-alanine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([CH2:10][C:11](=[O:15])[C:12]([O-:14])=[O:13])=[CH:2]1.[C:16]([O-:21])(=[O:20])[C:17]([CH3:19])=[O:18].C[C@H]1NCCNC1.[NH2:29][C@@H:30]([C:32]([OH:34])=[O:33])[CH3:31]>>[CH:6]1[CH:5]=[C:4]2[C:3]([CH2:10][C@@:11]([OH:15])([C:12]([OH:14])=[O:13])[CH2:31][C@H:30]([NH2:29])[C:32]([OH:34])=[O:33])=[CH:2][NH:1][C:9]2=[CH:8][CH:7]=1.[C:16]([O-:21])(=[O:20])[C:17]([CH3:19])=[O:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)CC(C(=O)[O-])=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)C)(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@@H]1CNCCN1
Name
D-alanine
Quantity
0 (± 1) mol
Type
reactant
Smiles
N[C@H](C)C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form R-α-keto acid monatin (R-MP)

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C2C(=C1)C(=CN2)C[C@](C[C@@H](C(=O)O)N)(C(=O)O)O
Name
Type
product
Smiles
C(C(=O)C)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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